molecular formula C11H18O5 B12790848 Diethyl 2-(2-(vinyloxy)ethyl)malonate CAS No. 71172-76-4

Diethyl 2-(2-(vinyloxy)ethyl)malonate

Cat. No.: B12790848
CAS No.: 71172-76-4
M. Wt: 230.26 g/mol
InChI Key: FHBPLNAJCDTIPP-UHFFFAOYSA-N
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Description

Diethyl 2-(2-(vinyloxy)ethyl)malonate is an organic compound with the molecular formula C13H22O6 It is a derivative of malonic acid, featuring a vinyl ether group attached to an ethyl malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-(vinyloxy)ethyl)malonate can be synthesized through the reaction of diethyl malonate with 2-chloroethyl vinyl ether. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the substitution reaction, resulting in the formation of the desired product.

Reaction Scheme:

Diethyl malonate+2-chloroethyl vinyl etherDiethyl 2-(2-(vinyloxy)ethyl)malonate+NaCl\text{Diethyl malonate} + \text{2-chloroethyl vinyl ether} \rightarrow \text{this compound} + \text{NaCl} Diethyl malonate+2-chloroethyl vinyl ether→Diethyl 2-(2-(vinyloxy)ethyl)malonate+NaCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Cationic Polymerization: Hydrogen iodide/iodine (HI/I2) system in toluene at low temperatures (e.g., -40°C).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) followed by acidification.

    Decarboxylation: Heating in water.

Major Products Formed

    Poly(vinyl ether) polymers: With malonic ester pendants.

    Diacids and monocarboxylic acids: From hydrolysis and decarboxylation of the malonate groups.

Scientific Research Applications

Chemistry

Diethyl 2-(2-(vinyloxy)ethyl)malonate is used in the synthesis of functional polymers. These polymers can be further modified to introduce various functional groups, making them useful in creating advanced materials with specific properties.

Biology and Medicine

While specific biological applications of this compound are less documented, its derivatives could potentially be explored for drug delivery systems or as intermediates in the synthesis of biologically active compounds.

Industry

In the industrial sector, this compound can be used in the production of specialty polymers and coatings. Its ability to undergo polymerization and subsequent chemical modifications makes it valuable for creating materials with tailored properties.

Mechanism of Action

The primary mechanism of action for diethyl 2-(2-(vinyloxy)ethyl)malonate involves its ability to undergo cationic polymerization The vinyl ether group is highly reactive under cationic conditions, leading to the formation of polymers with malonic ester pendants

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(2-(vinyloxy)ethyl)malonate is unique due to its combination of a vinyl ether group and a malonic ester moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of complex polymers and other advanced materials.

Properties

CAS No.

71172-76-4

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

diethyl 2-(2-ethenoxyethyl)propanedioate

InChI

InChI=1S/C11H18O5/c1-4-14-8-7-9(10(12)15-5-2)11(13)16-6-3/h4,9H,1,5-8H2,2-3H3

InChI Key

FHBPLNAJCDTIPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC=C)C(=O)OCC

Origin of Product

United States

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